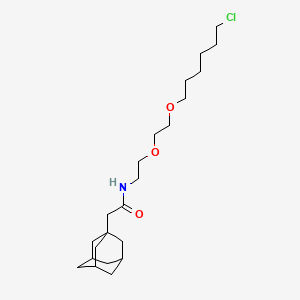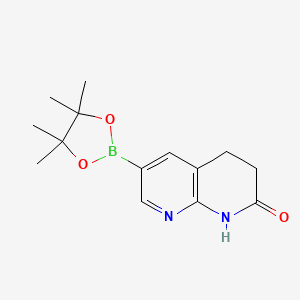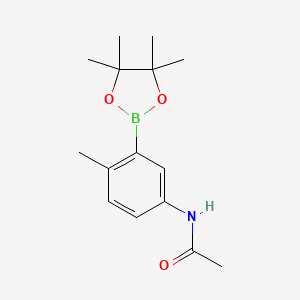
2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound featuring a pyridine core substituted with two oxazoline rings, each bearing a 4-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Substitution on Pyridine Core: The oxazoline rings are then introduced onto the pyridine core through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amino alcohol derivatives.
Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in an aqueous or organic solvent at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens or nitro groups; reactions are often carried out in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine has several applications in scientific research:
Catalysis: It serves as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Coordination Chemistry: The compound is used to form stable complexes with transition metals, which are studied for their catalytic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine in catalysis involves its ability to coordinate with metal centers, thereby creating a chiral environment that facilitates enantioselective transformations. The oxazoline rings and the pyridine core provide multiple coordination sites, enhancing the stability and reactivity of the metal complexes formed.
類似化合物との比較
Similar Compounds
2,6-bis((S)-4-(4-methylphenyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with methyl groups instead of chlorophenyl groups.
2,6-bis((S)-4-(4-fluorophenyl)-4,5-dihydrooxazol-2-yl)pyridine: Contains fluorophenyl groups instead of chlorophenyl groups.
Uniqueness
The presence of chlorophenyl groups in 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine imparts unique electronic properties, influencing its reactivity and the stability of its metal complexes. This makes it particularly valuable in catalytic applications where electronic tuning is crucial for optimizing reaction outcomes.
特性
IUPAC Name |
(4S)-4-(4-chlorophenyl)-2-[6-[(4S)-4-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-16-8-4-14(5-9-16)20-12-29-22(27-20)18-2-1-3-19(26-18)23-28-21(13-30-23)15-6-10-17(25)11-7-15/h1-11,20-21H,12-13H2/t20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEBBHFTBCMHLC-NHCUHLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,8aR)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258512.png)
![(3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258522.png)

![(3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258531.png)
![(3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258536.png)

![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one](/img/structure/B8258551.png)






